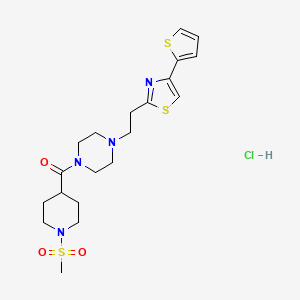
5-Methyl-2-piperidin-4-ylpyridine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-2-piperidin-4-ylpyridine;dihydrochloride represents a class of organic compounds known for their complex molecular structures and versatile chemical properties. These compounds have been synthesized and analyzed for their potential in various applications, emphasizing their molecular and chemical characteristics.
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions. For instance, a novel compound was synthesized starting from 1-(4-methylbenzyl)piperidin-4-one oxime, reacting with 2-chloro-5-chloromethylpyridine, highlighting a method that could be analogous to the synthesis of 5-Methyl-2-piperidin-4-ylpyridine;dihydrochloride (Xue Si-jia, 2011). Another related synthesis involves the transformation of 2-amino-4-methylpyridine through successive chlorination and condensation steps (Shen Li, 2012).
Molecular Structure Analysis
Molecular structure analysis of similar compounds is carried out using techniques like X-ray diffraction, revealing nonplanar molecular structures with specific conformations for the piperidine and pyridine rings. Such analyses provide insights into the spatial arrangement and potential reactivity of the molecule (B. Lakshminarayana et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving these compounds can include nucleophilic attacks, condensation reactions, and transformations leading to various bioactive molecules. The reactivity of these compounds under different conditions can elucidate their chemical properties and potential applications (Haiming Zhang et al., 2009).
Wissenschaftliche Forschungsanwendungen
Synthetic Applications
- Synthesis of Bacteriochlorins: The incorporation of a spiro-piperidine unit into synthetic bacteriochlorins, a type of organic compound, has been explored. This approach allows for the tailoring of bacteriochlorin properties, such as spectral properties, through nitrogen derivatization and auxochrome introduction. The spiro-piperidine design maintains the stability and reactivity of the bacteriochlorin, making it useful in various applications, including near-infrared absorbers (Reddy et al., 2013).
Biological and Pharmacological Applications
- Antimycobacterial Activity: A study describes the synthesis of spiro-piperidin-4-ones and their evaluation for antimycobacterial activity. The compounds showed promising results against various Mycobacterium tuberculosis strains, indicating their potential use in tuberculosis treatment (Kumar et al., 2008).
- Corrosion Inhibition: Piperidine derivatives have been studied for their corrosion inhibition properties on iron. These compounds show potential as corrosion inhibitors due to their adsorption behaviors and binding energies on metal surfaces (Kaya et al., 2016).
Chemical Properties and Structural Analysis
- Crystal Structure Analysis: The crystal structure and bioactivity of a piperidin-4-one derivative were analyzed, providing insights into the molecular conformation and potential bioactive properties of similar compounds (Si-jia, 2011).
- Synthesis and Structural Conformation: Research on the synthesis and structural conformation of novel piperidine-4-one derivatives offers valuable information on the molecular arrangement and potential applications of these compounds in various fields (Lakshminarayana et al., 2010).
Eigenschaften
IUPAC Name |
5-methyl-2-piperidin-4-ylpyridine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.2ClH/c1-9-2-3-11(13-8-9)10-4-6-12-7-5-10;;/h2-3,8,10,12H,4-7H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSCEFYOVPBHRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2CCNCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-piperidin-4-ylpyridine;dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2493229.png)

![(4-Methylthiadiazol-5-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2493232.png)
![2-Methoxyethyl 5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2493234.png)

![3-[[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]methyl]benzonitrile](/img/structure/B2493236.png)




![1-[1-(4-Methoxypyrimidin-2-yl)azetidin-3-yl]-2-methylbenzimidazole](/img/structure/B2493242.png)
![4-butoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2493244.png)
